

Technical Whitepaper: The Effect of MYX1715 on Gastric Cancer Cell Lines

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Compound of Interest

Compound Name: MYX1715

Cat. No.: B15603940

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MYX1715 is a highly potent, small-molecule inhibitor of N-Myristoyltransferase (NMT), an enzyme critical for the function of numerous proteins involved in oncogenic signaling. This document provides a comprehensive technical overview of the mechanism of action and effects of **MYX1715**, with a specific focus on its application to gastric cancer cell lines.

Data indicates that **MYX1715** exhibits significant cytotoxic and senolytic activity. It effectively inhibits the proliferation of cancer cells, including the gastric cancer cell line SNU-620, at nanomolar concentrations. The primary mechanism of action involves the inhibition of N-myristoylation, a key lipid modification, which leads to the disruption of critical cellular processes. This disruption induces endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis. Furthermore, a synthetic lethal relationship has been identified between NMT inhibition and the deregulation of MYC-family oncogenes, a common feature in many cancers. In these contexts, **MYX1715** causes mitochondrial dysfunction, leading to targeted cell death. Preclinical studies in gastric cancer xenograft models confirm its anti-tumor efficacy. This whitepaper details the quantitative effects of **MYX1715**, outlines key experimental protocols for its evaluation, and visualizes its core mechanism of action.

Core Mechanism of Action: N-Myristoyltransferase Inhibition

MYX1715 is an inhibitor of both N-Myristoyltransferase 1 (NMT1) and NMT2, enzymes that catalyze the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a wide range of substrate proteins.[1][2] This modification, known as N-myristoylation, is essential for the proper subcellular localization, stability, and function of these proteins.[1][3]

Many proteins dependent on myristoylation are integral to cancer progression, including:

- Src Family Kinases: Non-receptor tyrosine kinases that require membrane association via myristoylation to execute their function in cell proliferation and survival pathways.[3][4][5]
- G-protein Subunits: Key components of signal transduction cascades that rely on myristoylation for membrane anchoring.[1][6]
- NDUF4: A mitochondrial respiratory complex I assembly factor whose myristoylation and stability are compromised by NMT inhibition in MYC-deregulated cells.[7]

By preventing N-myristoylation, **MYX1715** disrupts these signaling pathways, leading to potent anti-cancer effects.[1][6]

Quantitative Data: In Vitro and In Vivo Efficacy

MYX1715 demonstrates potent activity across various cancer cell lines and in preclinical gastric cancer models.

Table 1: In Vitro Potency of MYX1715

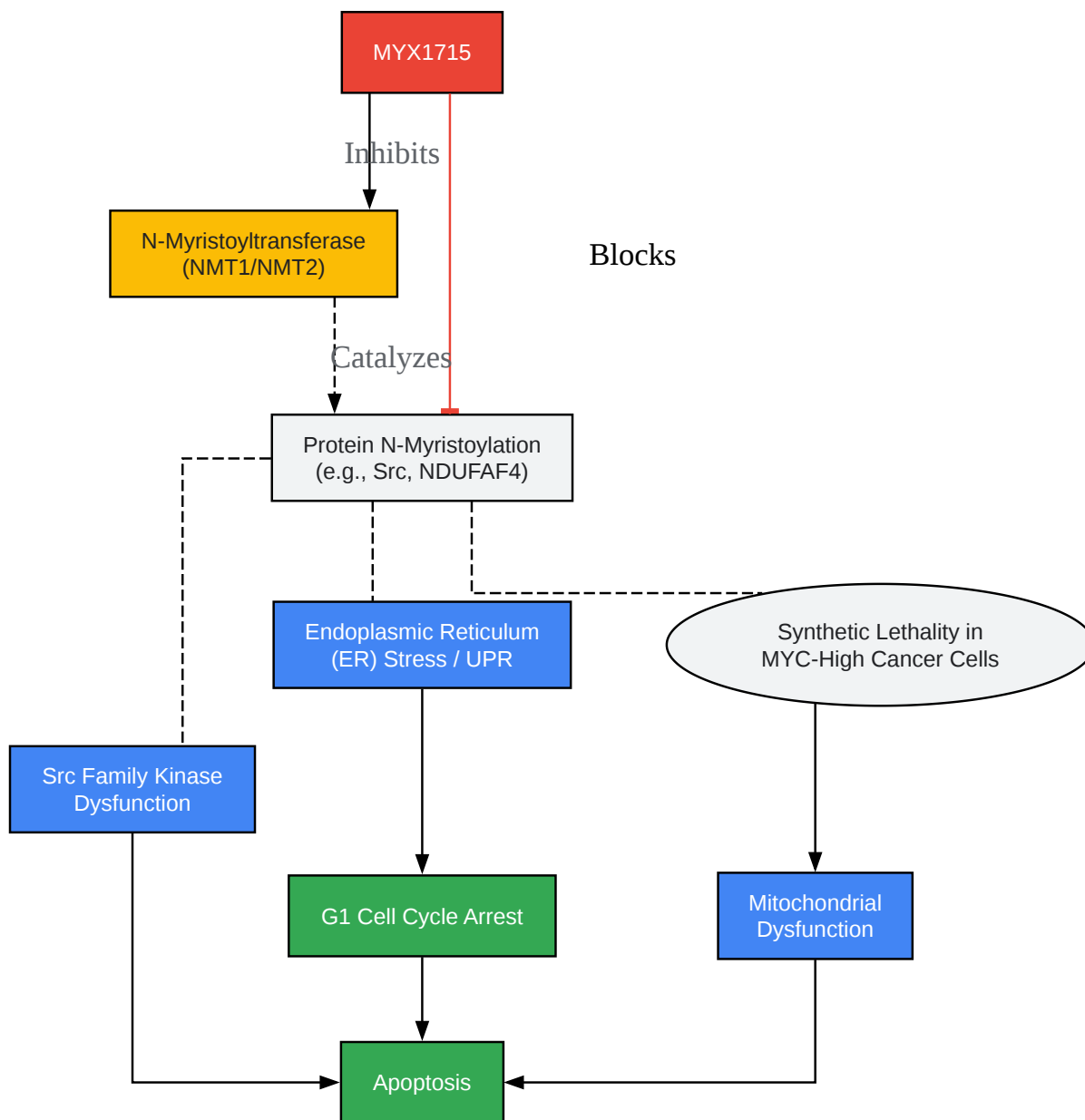
Compound	Cell Line	Cancer Type	Parameter	Value	Reference
MYX1715	SNU-620	Gastric Cancer	IC ₅₀	40 nM	[8]
MYX1715	LU0884	Not Specified	IC ₅₀	44 nM	[9]
MYX1715	LU2511	Not Specified	IC ₅₀	9 nM	[9]
MYX1715	-	-	KD	0.09 nM	[9]

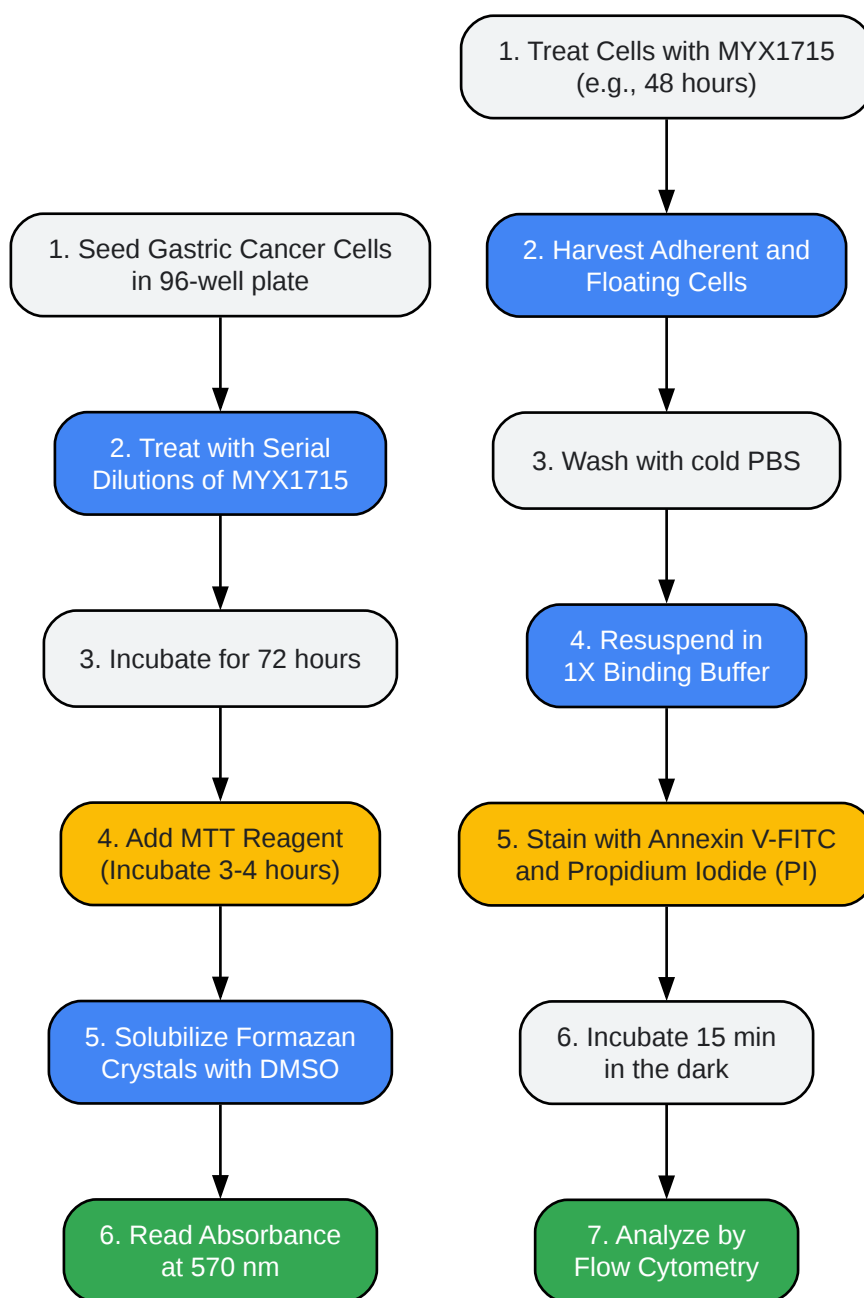
Table 2: In Vivo Efficacy in Gastric Cancer Model

Compound	Model System	Dosing	Duration	Outcome	Reference
MYX1715	Gastric Cancer Xenograft	12.5 and 25 mg/kg (single dose)	20 days	Prevented tumor growth	[9]

Signaling Pathway of NMT Inhibition

The inhibition of NMT by **MYX1715** initiates a cascade of cellular events culminating in apoptotic cell death. The specific pathway can be enhanced in cancers with MYC deregulation.





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